![molecular formula C14H19ClN2O2 B5720970 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound used in scientific research. It is also known as TAK-659 and is classified as a kinase inhibitor. The compound has been synthesized and studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the inhibition of several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in signaling pathways that are critical for cancer cell growth and survival. By inhibiting these kinases, 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide have been extensively studied. The compound has been found to inhibit the activity of BTK and ITK, which are involved in B-cell receptor signaling and T-cell receptor signaling, respectively. Inhibition of these kinases can prevent the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The compound has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, which can prevent off-target effects and reduce toxicity. However, one of the limitations of this compound is its potential for resistance development. Cancer cells can develop resistance to kinase inhibitors, which can limit their effectiveness in the long term.
Orientations Futures
There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One direction is the development of combination therapies that can enhance the effectiveness of this compound. Another direction is the study of resistance mechanisms and the development of strategies to overcome resistance. Additionally, the compound can be studied for its potential applications in other diseases beyond cancer. Overall, the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has the potential to lead to new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoyl chloride by reacting 2-chloro-4-methylbenzoic acid with thionyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 2-(4-morpholinyl)ethanamine to form 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. The synthesis of this compound has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of several kinases that are involved in cancer cell growth and survival. The compound has also been studied for its potential applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-2-3-12(13(15)10-11)14(18)16-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOCUJBFKOMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-4-methyl-N-(2-morpholin-4-yl-ethyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
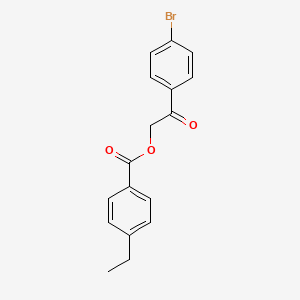


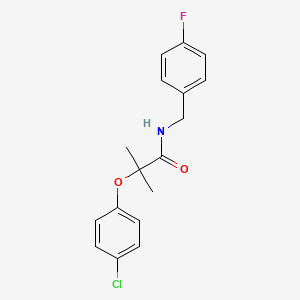
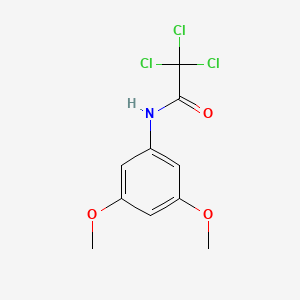
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)
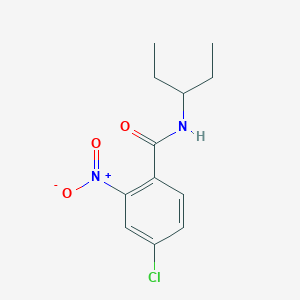

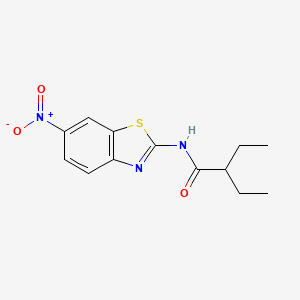

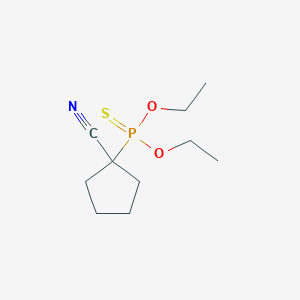
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)